molecular formula C22H18N2O B408386 3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one

3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one

Cat. No.: B408386
M. Wt: 326.4g/mol
InChI Key: XRPKCGAOHAAMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2,3-dimethylphenyl and a phenyl substituent, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2,3-dimethylbenzaldehyde and benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4(3H)-quinazolinone: Lacks the 2,3-dimethylphenyl substituent, which may affect its biological activity.

    3-(2,3-dimethylphenyl)-4(3H)-quinazolinone: Similar structure but without the phenyl group, leading to different properties.

Uniqueness

3-(2,3-Dimethylphenyl)-2-phenylquinazolin-4-one is unique due to the presence of both the 2,3-dimethylphenyl and phenyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with molecular targets and potentially greater therapeutic efficacy.

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.4g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H18N2O/c1-15-9-8-14-20(16(15)2)24-21(17-10-4-3-5-11-17)23-19-13-7-6-12-18(19)22(24)25/h3-14H,1-2H3

InChI Key

XRPKCGAOHAAMNS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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